molecular formula C16H13NO2 B1269904 (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone CAS No. 333435-40-8

(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone

Cat. No.: B1269904
CAS No.: 333435-40-8
M. Wt: 251.28 g/mol
InChI Key: XWDKAEJDRNLHKY-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives, including this compound, have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and transcription . Additionally, this compound may interact with sigma receptors and carbonic anhydrase, affecting cellular signaling and metabolic processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have demonstrated anticancer, anti-inflammatory, and antioxidant properties, which can impact cell proliferation, apoptosis, and oxidative stress responses . These effects suggest that this compound may have therapeutic potential in treating various diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with topoisomerase I results in the inhibition of DNA replication and transcription, which can induce cell cycle arrest and apoptosis in cancer cells . Additionally, its binding to sigma receptors may modulate neurotransmitter release and signal transduction pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their activity over extended periods, but their stability may be affected by environmental conditions such as pH and temperature . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and gene expression changes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating enzyme activity and gene expression . For example, its interaction with carbonic anhydrase can influence the bicarbonate buffering system, impacting cellular pH regulation and metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, influencing cellular processes such as signal transduction and metabolic regulation .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the nucleus can facilitate its interaction with DNA and nuclear proteins, influencing gene expression and cell cycle regulation . Additionally, its presence in the cytoplasm can modulate cytosolic enzymes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-amino-1-benzofuran-2-yl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-10-6-8-11(9-7-10)15(18)16-14(17)12-4-2-3-5-13(12)19-16/h2-9H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDKAEJDRNLHKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347266
Record name (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333435-40-8
Record name (3-Amino-1-benzofuran-2-yl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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